molecular formula C5H7NO3 B1422679 (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione CAS No. 58311-53-8

(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

Cat. No. B1422679
CAS RN: 58311-53-8
M. Wt: 129.11 g/mol
InChI Key: WTFJJYYGWFKOQH-VKHMYHEASA-N
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Description

(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, also known as DMOX, is an organic compound with the molecular formula C4H7NO3. DMOX is a cyclic organic compound, which is an important intermediate in the synthesis of a variety of drugs and other compounds. It is also used as a reagent in a number of chemical reactions. DMOX has been extensively studied due to its potential applications in organic synthesis and its biochemical and physiological effects.

Scientific Research Applications

Polymerization Properties

  • Polymerization Mechanisms : The structure of 4-iso­butyl-1,3-oxazolidine-2,5-dione aids in understanding the polymerization of amino acid N-carboxy anhydrides in the solid state. This compound forms a dimer structure conducive to solid-state polymerization (Kanazawa, 2003).

Synthesis and Chemical Properties

  • Synthesis Using Atmospheric Carbon Dioxide : A novel method for synthesizing oxazolidine-2,4-diones, involving a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide, has been developed (Zhang et al., 2015).
  • Versatile Synthesis Approaches : New approaches for the synthesis of 1,3-oxazolidine-2,4-diones have been reported, highlighting the chemical versatility and potential for functionalization of these compounds (Merino et al., 2010).

Thermodynamic Characteristics

  • Combustion and Vaporization Properties : Research on the standard molar enthalpies of combustion and vaporization of various oxazolidines, including those structurally similar to (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione, has been conducted, contributing to the understanding of their thermodynamic properties (Gudiño et al., 1998).

Biological Applications

  • Intracellular pH Measurement : The compound 5,5-dimethyl oxazolidine-2-4-dione (DMO) has been used to measure intracellular pH in Swiss 3T3 cells, demonstrating the biological utility of oxazolidine derivatives in cellular biology research (Burns & Rozengurt, 1983).

Polymer Science

  • Polyurea Synthesis : Microwave-assisted rapid polycondensation reactions of triazolidine-diones with diisocyanates have been explored, indicating the relevance of these compounds in advanced polymer synthesis (Mallakpour & Rafiee, 2004).

Material Science

  • Photoactive Polyamides : Oxazolidine derivatives have been used in the preparation of new photoactive polyamides, showcasing their application in materials science and photoreactive materials (Mallakpour & Rafiee, 2007).

properties

IUPAC Name

(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-3-4(7)9-5(8)6(3)2/h3H,1-2H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFJJYYGWFKOQH-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)OC(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione

CAS RN

58311-53-8
Record name (L)-3,4-dimethyl-1,3-oxazolidine-2,5-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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